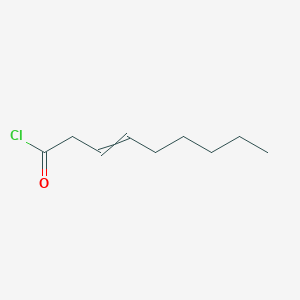

3-Nonenoyl chloride

Beschreibung

Isononanoyl Chloride, also termed 3,5,5-Trimethylhexanoyl chloride, is a branched-chain acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . It is a clear, pungent liquid (density: 0.93–0.94 g/cm³) with a boiling point of 176–190°C . Its primary applications include synthesizing personal care ingredients (e.g., surfactants) and organic peroxide initiators for plastics production .

Eigenschaften

CAS-Nummer |

764-87-4 |

|---|---|

Molekularformel |

C9H15ClO |

Molekulargewicht |

174.67 g/mol |

IUPAC-Name |

non-3-enoyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3 |

InChI-Schlüssel |

ZJHVRKOJRYXRBP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCC(=O)Cl |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Nucleophilic Substitution with Amines

3-Nonenoyl chloride reacts exothermically with primary amines to form substituted amides. The reaction follows a two-step nucleophilic addition-elimination mechanism:

Mechanism

-

Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbonyl carbon.

-

Elimination : Chloride departs, forming HCl, which reacts with excess amine to yield ammonium chloride .

Experimental Example

In the synthesis of

-labeled capsaicin analogs, (E)-8-methyl-6-nonenoyl chloride condensed with 3,4-dihydroxybenzylamine under biphasic conditions (CHCl

/H

O, NaHCO

), yielding an amide precursor. This intermediate was subsequently methylated with

-CH

I to produce the final radiolabeled compound .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Nonenoyl chloride + 3,4-dihydroxybenzylamine | CHCl | |||

| /H | ||||

| O, NaHCO | ||||

| , RT | N-(3,4-dihydroxybenzyl)-8-methyl-6-nonenamide | 68% |

Esterification with Alcohols

Alcohols react with 3-nonenoyl chloride to form esters, a reaction leveraged in fragrance and polymer industries.

Mechanism

-

Nucleophilic attack : Alcohol’s oxygen attacks the carbonyl carbon.

-

HCl elimination : Chloride leaves, and deprotonation stabilizes the ester 5.

Synthetic Application

Vanillyl alcohol reacted with 8-methylnonenoyl chloride (structurally analogous to 3-nonenoyl chloride) in CH

Cl

under N

, producing capsaicin-like esters. The reaction required stoichiometric base (e.g., pyridine) to neutralize HCl .

| Reactants | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| 3-Nonenoyl chloride + vanillyl alcohol | CH | |||

| Cl | ||||

| , pyridine, 0°C | 8-Methylnonenoyl vanillyl ester | >95% |

Hydrolysis to Carboxylic Acid

Aqueous hydrolysis of 3-nonenoyl chloride proceeds violently, generating 3-nonenoic acid.

Mechanism

-

Water attack : Hydroxide ion nucleophile forms a tetrahedral intermediate.

Kinetic Data

Hydrolysis in THF/H

O (1:1) at 25°C completes within 30 seconds, with a rate constant .

Anhydride Formation with Carboxylic Acids

3-Nonenoyl chloride reacts with carboxylic acids to form mixed anhydrides, useful in peptide coupling.

Example Reaction

Conditions

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Chain Length and Branching: Isononanoyl Chloride’s longer, branched chain confers higher molecular weight and boiling point compared to shorter-chain analogs like acetyl chloride .

- Unsaturation vs. Saturation: 3-Hexenoyl chloride’s double bond (C3 position) likely increases reactivity in addition reactions compared to saturated analogs .

- Substituent Effects : Chlorinated acyl chlorides (e.g., chloroacetyl chloride) exhibit higher density and reactivity due to electron-withdrawing chlorine substituents .

Isononanoyl Chloride :

3-Hexenoyl Chloride :

Chloroacetyl Chloride :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.